molecular formula C17H14O3 B14444575 Prop-2-en-1-yl 2-benzoylbenzoate CAS No. 76348-57-7

Prop-2-en-1-yl 2-benzoylbenzoate

Cat. No.: B14444575
CAS No.: 76348-57-7
M. Wt: 266.29 g/mol
InChI Key: RSRPMFSEGVEDQE-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-benzoylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a prop-2-en-1-yl group attached to a 2-benzoylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl 2-benzoylbenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-benzoylbenzoic acid with prop-2-en-1-ol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rate and reduce energy consumption. Additionally, solvent-free and catalyst-free methods have been developed to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-benzoylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-benzoylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with cellular targets. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 2-benzoylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

76348-57-7

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

prop-2-enyl 2-benzoylbenzoate

InChI

InChI=1S/C17H14O3/c1-2-12-20-17(19)15-11-7-6-10-14(15)16(18)13-8-4-3-5-9-13/h2-11H,1,12H2

InChI Key

RSRPMFSEGVEDQE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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